Gdpuc

Description

No information about "Gdpuc" is found in the provided evidence. To comply with academic standards, a detailed introduction would require:

- Chemical nomenclature: Systematic name, IUPAC designation, and structural formula.

- Synthesis: Preparation methods (e.g., sol-gel, hydrothermal) and reaction pathways.

- Properties: Physical (e.g., melting point, solubility) and chemical (e.g., reactivity, stability) characteristics.

- Applications: Industrial, medical, or technological uses.

Without these details, a professional introduction cannot be constructed .

Properties

CAS No. |

29560-39-2 |

|---|---|

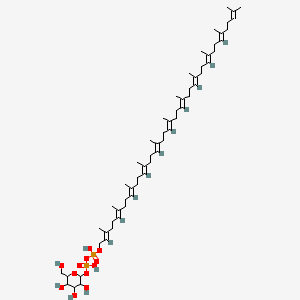

Molecular Formula |

C61H102O12P2 |

Molecular Weight |

1089.4 g/mol |

IUPAC Name |

[hydroxy-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphosphoryl] [(2E,6E,10E,14E,18E,22E,26E,30E,34E,38E)-3,7,11,15,19,23,27,31,35,39,43-undecamethyltetratetraconta-2,6,10,14,18,22,26,30,34,38,42-undecaenyl] hydrogen phosphate |

InChI |

InChI=1S/C61H102O12P2/c1-46(2)23-13-24-47(3)25-14-26-48(4)27-15-28-49(5)29-16-30-50(6)31-17-32-51(7)33-18-34-52(8)35-19-36-53(9)37-20-38-54(10)39-21-40-55(11)41-22-42-56(12)43-44-70-74(66,67)73-75(68,69)72-61-60(65)59(64)58(63)57(45-62)71-61/h23,25,27,29,31,33,35,37,39,41,43,57-65H,13-22,24,26,28,30,32,34,36,38,40,42,44-45H2,1-12H3,(H,66,67)(H,68,69)/b47-25+,48-27+,49-29+,50-31+,51-33+,52-35+,53-37+,54-39+,55-41+,56-43+ |

InChI Key |

WADQQVAMGZIDFQ-JTTBILCYSA-N |

SMILES |

CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCOP(=O)(O)OP(=O)(O)OC1C(C(C(C(O1)CO)O)O)O)C)C)C)C)C)C)C)C)C)C)C |

Isomeric SMILES |

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/COP(=O)(O)OP(=O)(O)OC1C(C(C(C(O1)CO)O)O)O)/C)/C)/C)/C)/C)/C)/C)/C)/C)/C)C |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCOP(=O)(O)OP(=O)(O)OC1C(C(C(C(O1)CO)O)O)O)C)C)C)C)C)C)C)C)C)C)C |

Other CAS No. |

83508-93-4 |

Synonyms |

GDPUC glucosyldiphosphoundecaprenol |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence lacks data on "Gdpuc" or analogous compounds. A rigorous comparison would typically involve:

Table 1: Hypothetical Comparison Framework

| Property | This compound | Compound A | Compound B | Source |

|---|---|---|---|---|

| Molecular Formula | ? | (e.g., C₆H₁₂O₆) | (e.g., C₇H₁₄O₆) | [N/A] |

| Melting Point (°C) | ? | 186 | 192 | [N/A] |

| Solubility (g/100 mL) | ? | 12.7 | 8.9 | [N/A] |

| Industrial Use | ? | Catalysis | Pharmaceuticals | [N/A] |

Key Challenges in Comparison

Data Absence: No structural, synthetic, or functional data for "this compound" exists in the provided evidence .

Methodological Gaps: Guidelines for compound comparison (e.g., structural vs.

Critical Analysis of Evidence

- focus on NLP benchmarks (e.g., BERT’s GLUE score , GPT-2’s zero-shot learning ), which are irrelevant to chemical analysis.

- detail academic writing standards (e.g., abstract clarity, methodology transparency) but lack chemical data .

Recommendations for Future Research

To address the knowledge gap:

Consult specialized chemical databases (e.g., PubChem, SciFinder) for "this compound" metadata.

Perform experimental characterization (e.g., XRD for crystallography, NMR for structure).

Use frameworks from to design comparative studies (e.g., substitution of central metals in coordination complexes ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.